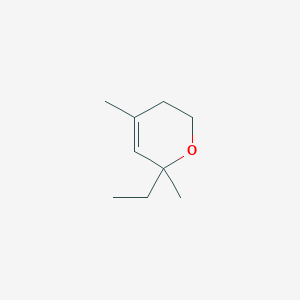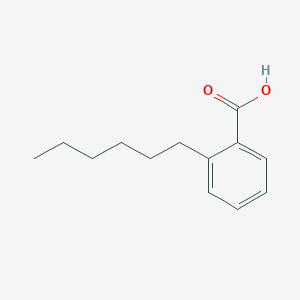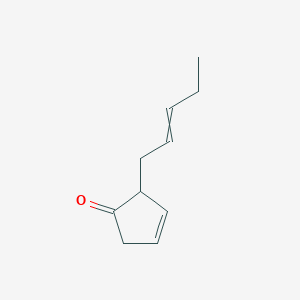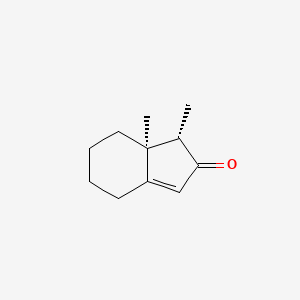
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered rings containing one oxygen atom and five carbon atoms
Métodos De Preparación
The synthesis of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with ethylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyranones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyranones, while reduction produces dihydropyran derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The pathways involved often include the formation of reactive intermediates that can further react to produce biologically active compounds .
Comparación Con Compuestos Similares
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be compared with other similar compounds such as:
2-Methyl-5,6-dihydro-2H-pyran: This compound is structurally similar but lacks the ethyl group, leading to different reactivity and applications.
2H-Pyran, 3,4-dihydro-: This compound has a different hydrogenation pattern, affecting its stability and reactivity.
2H-Pyran-2-one, 5,6-dihydro-6-pentyl-:
The uniqueness of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
60335-72-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
6-ethyl-4,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h7H,4-6H2,1-3H3 |
Clave InChI |
KOKMNPSEEWYDAO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=C(CCO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)


![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)



